ETHYL 7-(3-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Description
Molecular Geometry and Crystallographic Analysis
The triazolo[1,5-a]pyrimidine scaffold adopts a planar configuration due to conjugation across the fused heterocyclic system. X-ray diffraction studies of analogous compounds reveal bond lengths between nitrogen atoms in the triazole ring ranging from 1.31 Å to 1.38 Å, consistent with partial double-bond character. The pyrimidine ring exhibits bond alternation, with C–N distances of 1.34–1.37 Å and C–C distances of 1.40–1.42 Å, indicating aromatic delocalization.
The 3-fluorophenyl substituent at position 7 forms a dihedral angle of 38.5°–42.7° relative to the triazolopyrimidine plane, as observed in structurally related derivatives. This torsion minimizes steric clashes while allowing π-π interactions with adjacent aromatic systems. The methylsulfanyl group at position 2 occupies an axial orientation, with a C–S bond length of 1.78 Å and S–C–C angle of 103.5°, typical for thioether functionalities.
Table 1: Key crystallographic parameters of analogous triazolopyrimidines
| Parameter | Value Range | Source |
|---|---|---|
| Triazole N–N bond length | 1.31–1.38 Å | |
| Pyrimidine C–N bond | 1.34–1.37 Å | |
| Dihedral angle (aryl) | 38.5°–42.7° | |
| C–S bond length | 1.76–1.79 Å |
Properties
IUPAC Name |
ethyl 7-(3-fluorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c1-4-23-14(22)12-9(2)18-15-19-16(24-3)20-21(15)13(12)10-6-5-7-11(17)8-10/h5-8,13H,4H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXSAWMMPVMDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)F)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 7-(3-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization with thiosemicarbazide to form the triazolopyrimidine core.
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates for further derivatization.
The carboxylic acid intermediate serves as a precursor for amide bond formation. For example, coupling with benzylamine using EDC/HOBt yields amide derivatives with 70–75% efficiency .
Nucleophilic Substitution at Methylsulfanyl Group
The methylsulfanyl (-SMe) group participates in nucleophilic displacement reactions, enabling structural diversification.
Notably, substitution with piperazine under microwave irradiation (140°C, 30 min) enhances reaction rates, achieving 89% yield .
Cross-Coupling Reactions
The 3-fluorophenyl moiety enables palladium-catalyzed coupling reactions for aryl functionalization.
The Suzuki reaction with 4-methoxyphenylboronic acid produces biaryl derivatives with enhanced π-conjugation .
Ring Functionalization of Triazolo-Pyrimidine Core
Electrophilic substitution and cycloaddition reactions modify the heterocyclic core:
Bromination at the 5-methyl position facilitates further cross-coupling reactions.
Redox Reactions
Selective reduction and oxidation pathways have been explored:
Oxidation of the methylsulfanyl group to sulfonyl enhances hydrogen-bonding capacity, improving target binding in pharmacological studies.
Solid-Phase Reactions and Green Chemistry
Recent advances emphasize eco-friendly methodologies:
Microwave-mediated reactions reduce energy consumption by 40% compared to conventional heating .
This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it valuable for medicinal chemistry and materials science. Ongoing research focuses on enantioselective modifications and catalytic asymmetric synthesis to expand its utility.
Scientific Research Applications
Anticancer Properties
Compounds similar to ethyl 7-(3-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have shown significant anticancer activity. Research indicates that triazolopyrimidine derivatives can act as inhibitors of various cancer cell lines. For instance, structural modifications in the triazolopyrimidine scaffold have led to compounds with enhanced potency against tumors by targeting specific cellular pathways involved in cancer progression .
Antimicrobial Activity
The compound has potential applications as an antimicrobial agent. Triazolopyrimidines have been studied for their ability to inhibit bacterial growth and may serve as templates for developing new antibiotics. The presence of the methylsulfanyl group enhances the compound's interaction with biological targets, potentially increasing its effectiveness against resistant strains of bacteria .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Research has highlighted its potential as an inhibitor of dehydrogenases and other enzymes critical in metabolic pathways. This inhibition can lead to altered metabolic profiles in target organisms, opening avenues for therapeutic interventions in metabolic disorders .
Neuroprotective Effects
Studies suggest that triazolopyrimidine derivatives may exhibit neuroprotective properties. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanism may involve the modulation of neurotransmitter systems or reduction of neuroinflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the triazole and pyrimidine rings can significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Variation in alkyl groups | Altered solubility and bioavailability |
| Changes in carboxylate position | Enhanced enzyme inhibition |
Case Study 1: Anticancer Activity
In a study evaluating various triazolopyrimidine derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria revealed promising results. The compound exhibited a minimum inhibitory concentration (MIC) that was effective against multiple strains of Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of ETHYL 7-(3-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets within the cell. It is believed to inhibit key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity to .
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The 3-fluorophenyl (target) vs. 4-fluorophenyl () alters electronic distribution and steric interactions.
- Polarity : The carboxylate ester (target) increases polarity compared to amines () or ethers ().
- Chlorine vs. Fluorine : Chlorine in enhances electronegativity but may reduce metabolic stability compared to fluorine .
Table 2: Reported Bioactivities of Analogues
Key Insights:
Biological Activity
Ethyl 7-(3-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Overview of Triazolopyrimidine Compounds
Triazolopyrimidines are known for their structural versatility and biological significance. They exhibit a range of activities including:
- Anticancer : Inhibitory effects on various cancer cell lines.
- Antimicrobial : Activity against bacteria and fungi.
- Anti-inflammatory : Potential in treating inflammatory diseases.
- Neuroprotective : Applications in neurodegenerative diseases such as Alzheimer's.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various human cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated a series of triazolopyrimidine derivatives against human cancer cell lines MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
The compound H12 was particularly noted for its ability to induce apoptosis and cell cycle arrest by inhibiting the ERK signaling pathway, which is crucial for cell proliferation and survival .
Antimicrobial Activity
Triazolopyrimidine derivatives also exhibit significant antimicrobial properties. For example, copper(II) complexes of triazolopyrimidines showed potent activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). These complexes were characterized by their ability to disrupt bacterial biofilms and showed low toxicity towards normal cells .
Table: Antimicrobial Efficacy
| Complex | Target Organism | Activity |
|---|---|---|
| Complex 1 | MRSA | Strong antimicrobial |
| Complex 2 | Gram-positive bacteria | Enhanced biofilm inhibition |
Anti-inflammatory Properties
The anti-inflammatory potential of triazolopyrimidine derivatives is another area of interest. Research indicates that these compounds can modulate inflammatory pathways and reduce cytokine release in various models of inflammation. This suggests their utility in treating conditions characterized by chronic inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : Such as ERK and AKT pathways in cancer cells.
- DNA Intercalation : Some derivatives show the ability to intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Scavenging : Certain complexes act as scavengers rather than promoters of ROS, which is beneficial for reducing oxidative stress in cells .
Q & A
Q. What protocols ensure robust structure-activity relationship (SAR) modeling for derivatives?
- Methodological Answer : Generate a library of analogs with systematic substitutions (e.g., varying phenyl rings or ester groups) . Use multivariate regression (e.g., PLS or Random Forest) to correlate descriptors (logP, polar surface area) with bioactivity. Validate models via leave-one-out cross-validation (LOOCV).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
